molecular formula C15H21ClN4 B14138695 5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine CAS No. 88944-70-1

5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine

Cat. No.: B14138695
CAS No.: 88944-70-1
M. Wt: 292.81 g/mol
InChI Key: QOPLFGROLOKXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a piperidine ring attached to an indazole core, with a chlorine atom at the 5-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Chlorination: The indazole core is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the chlorinated indazole core under basic conditions.

Properties

CAS No.

88944-70-1

Molecular Formula

C15H21ClN4

Molecular Weight

292.81 g/mol

IUPAC Name

5-chloro-N-(3-piperidin-1-ylpropyl)-1H-indazol-3-amine

InChI

InChI=1S/C15H21ClN4/c16-12-5-6-14-13(11-12)15(19-18-14)17-7-4-10-20-8-2-1-3-9-20/h5-6,11H,1-4,7-10H2,(H2,17,18,19)

InChI Key

QOPLFGROLOKXMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2=NNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.